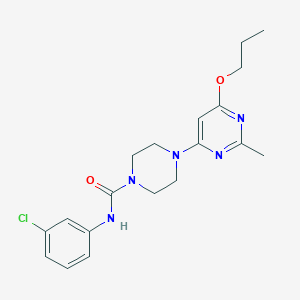amine CAS No. 1163730-02-6](/img/structure/B2437850.png)
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine, also known as BSF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of enzymes involved in cell proliferation and survival. Its antiviral activity may be due to its ability to interfere with the replication of viral RNA. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viral RNA, and inhibit the production of pro-inflammatory cytokines. Additionally, [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to have an effect on the expression of genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
The advantages of using [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine in lab experiments include its ability to exhibit a range of biological activities, making it a potentially useful compound for studying various diseases and conditions. Additionally, its synthesis method is relatively straightforward and can be easily scaled up for larger quantities. The limitations of using [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases and conditions. Additionally, studies could be conducted to investigate the potential toxicity of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine and to identify any potential side effects. Further research could also focus on developing more efficient synthesis methods for [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine, as well as exploring its potential use as a starting material for the synthesis of other compounds with biological activity.
Synthesis Methods
The synthesis of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine involves the reaction between 5-bromo-2-propoxyaniline and 2-furylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
Scientific Research Applications
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral activity against a range of viruses, including HIV, hepatitis C, and influenza. Additionally, [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-2-7-20-13-6-5-11(15)9-14(13)21(17,18)16-10-12-4-3-8-19-12/h3-6,8-9,16H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMFIPODDRPHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

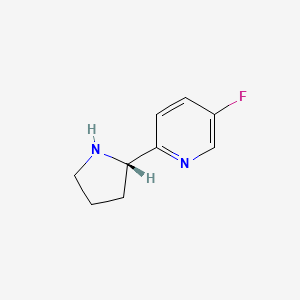

![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-](/img/structure/B2437769.png)
![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)


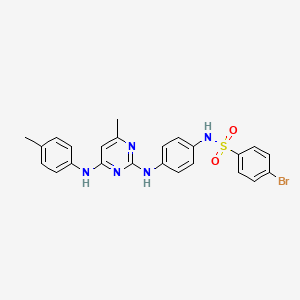
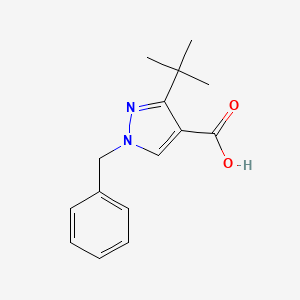
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)
![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)

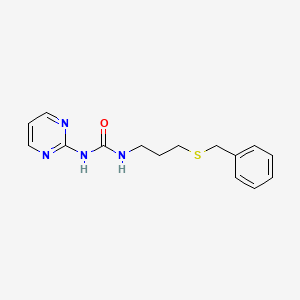
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)
